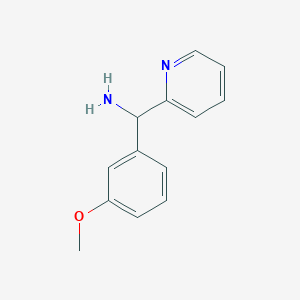

(3-Methoxyphenyl)(pyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(3-methoxyphenyl)-pyridin-2-ylmethanamine |

InChI |

InChI=1S/C13H14N2O/c1-16-11-6-4-5-10(9-11)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3 |

InChI Key |

OPWJTMNXFGQJRI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC=CC=N2)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Elucidation of Molecular Structure and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding experienced by a proton. In (3-Methoxyphenyl)(pyridin-2-yl)methanamine, the aromatic protons of the pyridinyl and methoxyphenyl rings are expected to resonate in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically around δ 3.8 ppm. The methine (CH) and amine (NH₂) protons are also expected to have distinct chemical shifts influenced by the adjacent aromatic rings and nitrogen atom.

Detailed analysis of the splitting patterns (multiplicity), arising from spin-spin coupling between neighboring protons, allows for the determination of the substitution patterns on the aromatic rings. The coupling constants (J), measured in Hertz (Hz), provide further insight into the connectivity of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often results in a spectrum with individually resolved peaks for each carbon atom.

The aromatic carbons of the two rings will appear in the δ 110-160 ppm range. The carbon of the methoxy group is expected around δ 55 ppm. The chemical shift of the methine carbon, bridging the two aromatic systems, provides critical information about its electronic environment. The specific chemical shifts are sensitive to the electronic effects of the substituents on the aromatic rings.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in a COSY spectrum connect the signals of coupled protons, which is invaluable for tracing the proton-proton networks within the pyridinyl and methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to. Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for establishing the connectivity between different fragments of the molecule, for instance, connecting the methine proton to the carbons of both aromatic rings, and the methoxy protons to the corresponding carbon on the phenyl ring.

Together, these 2D NMR techniques provide a detailed and robust confirmation of the molecular structure of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands would be expected for:

N-H stretching: The amine group will show characteristic stretches, typically in the 3300-3500 cm⁻¹ region. Primary amines often show two bands in this region corresponding to symmetric and asymmetric stretching.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (of the methine and methoxy groups) appear just below 3000 cm⁻¹.

C=C and C=N stretching: The aromatic rings will exhibit several sharp absorption bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl-ether linkage of the methoxy group will produce a strong, characteristic band, typically in the 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions.

C-N stretching: This vibration is expected in the 1020-1250 cm⁻¹ range.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While the selection rules for Raman and IR are different, they both provide information about molecular vibrations. Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the aromatic rings, providing further conformational and structural information. The study of various organic and organometallic compounds often utilizes Raman spectroscopy to investigate molecular structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of a molecule provides critical information about its conjugated systems and the electronic transitions that can occur upon absorption of ultraviolet or visible light. For this compound, the presence of both a pyridine (B92270) ring and a methoxy-substituted phenyl ring suggests the potential for π → π* and n → π* electronic transitions.

Detailed experimental data on the UV-Vis absorption maxima (λmax) for this compound are not widely available in the public domain. However, analysis of similar structures containing pyridine and substituted phenyl rings can offer insights. For instance, pyridine itself exhibits absorption bands around 251 nm, 257 nm, and 263 nm, which are attributed to π → π* transitions. The presence of a methoxy group, an auxochrome, on the phenyl ring would be expected to cause a bathochromic (red) shift in the absorption bands of the phenyl moiety due to the extension of the conjugated system through resonance.

Table 1: Anticipated UV-Vis Absorption Characteristics

| Chromophore | Expected Transition Type | Anticipated λmax (nm) |

|---|---|---|

| Pyridine Ring | π → π* | ~250-270 |

| 3-Methoxyphenyl (B12655295) Group | π → π* | ~270-290 |

Note: The values in this table are estimations based on the analysis of similar chemical structures and fundamental principles of UV-Vis spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₃H₁₄N₂O. The nominal molecular weight can be calculated as follows: (13 × 12.01) + (14 × 1.01) + (2 × 14.01) + (1 × 16.00) = 214.27 g/mol .

High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, which can be used to confirm the elemental composition. For C₁₃H₁₄N₂O, the exact mass would be calculated using the masses of the most abundant isotopes of each element.

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted.

One of the most likely fragmentation pathways involves the cleavage of the C-N bond of the methanamine bridge. This could lead to the formation of a pyridin-2-ylmethyl cation or a 3-methoxybenzyl cation. Another common fragmentation would be the loss of the methoxy group from the phenyl ring.

Table 2: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₃H₁₄N₂O]⁺˙ | 214 | Molecular Ion |

| [C₁₂H₁₁N₂O]⁺ | 199 | Loss of a methyl radical (•CH₃) |

| [C₇H₈NO]⁺ | 122 | 3-Methoxybenzyl cation |

| [C₆H₆N]⁺ | 92 | Pyridin-2-ylmethyl cation |

Note: The m/z values in this table represent potential fragments based on the structure of the compound. The relative abundances of these fragments would depend on the ionization technique and energy.

Structural Analysis and Solid State Characterization of 3 Methoxyphenyl Pyridin 2 Yl Methanamine and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Without experimental crystallographic data for (3-Methoxyphenyl)(pyridin-2-yl)methanamine, a definitive analysis of its solid-state structure is not possible.

Determination of Molecular Geometry, Bond Lengths, and Angles

Specific bond lengths, bond angles, and torsion angles for this compound have not been determined experimentally via single-crystal X-ray diffraction.

Analysis of Crystal Packing and Lattice Interactions

Information regarding the arrangement of molecules in the crystal lattice and the nature of the non-covalent interactions that govern the crystal packing of this compound is unavailable.

Investigation of Intermolecular Hydrogen Bonding Networks

A detailed description of the hydrogen bonding networks, including donor-acceptor distances and the geometry of these interactions within the crystal structure of this compound, cannot be provided.

Stereochemical Elucidation from Crystallographic Data

As the molecule is chiral, crystallographic data would be essential for the unambiguous determination of its stereochemistry in the solid state. This information is currently not available.

Polymorphism and Crystal Engineering Considerations

There are no published studies on the potential polymorphic forms of this compound or any crystal engineering efforts related to this compound.

Computational Chemistry and Theoretical Investigations of Electronic Structure, Reactivity, and Interactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For (3-Methoxyphenyl)(pyridin-2-yl)methanamine, DFT studies can elucidate its electronic structure, predict its preferred shapes, and even forecast its spectroscopic signatures and reaction pathways.

The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311+G(2d,p), are employed to determine the energies and spatial distributions of these orbitals. researchgate.net

The HOMO is typically localized on the more electron-rich portions of the molecule, which in this case would be the 3-methoxyphenyl (B12655295) ring, acting as an electron-donating group. Conversely, the LUMO is generally centered on the electron-deficient pyridinyl moiety, which acts as an electron-accepting group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A larger energy gap implies higher stability and lower reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can further detail the charge distribution and delocalization effects, quantifying the stabilizing interactions within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Pyridine (B92270) Derivatives This table presents typical data obtained from DFT calculations on related pyridine compounds to illustrate the concepts.

| Compound System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| BFPM | B3LYP/6-311+G(2d,p) | -5.75 | -0.89 | 4.86 |

| BPPM | B3LYP/6-311+G(2d,p) | -5.79 | -0.88 | 4.91 |

| CPPM | B3LYP/6-311+G(2d,p) | -5.89 | -1.11 | 4.78 |

| FPPM | B3LYP/6-311+G(2d,p) | -5.80 | -0.89 | 4.91 |

Data sourced from a study on 6-arylated-pyridin-3-yl methanol (B129727) derivatives. researchgate.net

The flexibility of this compound arises from the possible rotations around the single bonds connecting the aromatic rings to the central aminomethyl bridge. The two aromatic rings are generally not coplanar. nih.gov For instance, in the related structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the 3-methoxyphenyl ring by a significant angle of 56.16 (3)°. nih.gov

DFT calculations are used to perform a systematic conformational analysis. By rotating key torsion angles (e.g., the N-C-C-C dihedral angle) and calculating the potential energy at each step, a detailed energy landscape can be constructed. This landscape reveals the global minimum energy conformation (the most stable structure) as well as other local minima and the rotational energy barriers between them. These calculations help identify the most likely shapes the molecule will adopt under given conditions.

DFT provides a robust framework for the a priori prediction of spectroscopic data, most notably NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.govresearchgate.net These theoretical shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane, also calculated at the same level of theory.

The accuracy of these predictions depends heavily on the choice of the DFT functional and basis set. idc-online.comresearchgate.net Studies have shown that functionals can even be specifically parameterized to improve the accuracy for proton (¹H) or carbon (¹³C) chemical shifts. idc-online.com It is common practice to screen multiple DFT methods to find the best correlation between calculated and experimental data, using statistical metrics like the Root Mean Square Error (RMSE) and Mean Absolute Error (MAE). researchgate.net This computational approach is invaluable for structural elucidation, especially for distinguishing between isomers or complex natural products. idc-online.com

Table 2: Statistical Measures for DFT-Predicted vs. Experimental NMR Shifts This table illustrates the typical accuracy of DFT-based NMR predictions for organic molecules.

| DFT Method | Basis Set | Nucleus | RMSE (ppm) | MAE (ppm) |

|---|---|---|---|---|

| PBE1PBE | TZVP | ¹H | 0.17 | 0.13 |

| B97D | TZVP | ¹H | 0.15 | 0.12 |

| TPSSTPSS | TZVP | ¹H | 0.15 | 0.12 |

| PBE1PBE | TZVP | ¹³C | 4.34 | 3.39 |

| B97D | TZVP | ¹³C | 4.82 | 3.79 |

| TPSSTPSS | TZVP | ¹³C | 4.49 | 3.51 |

Data adapted from a study on a pyrazole (B372694) azo-dye. researchgate.net

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. For the synthesis of this compound, DFT can be used to model plausible reaction pathways, such as the reductive amination of 3-methoxybenzaldehyde (B106831) with 2-aminopyridine.

This involves locating the structures of all reactants, intermediates, and products along a proposed reaction coordinate. Crucially, the high-energy transition state (TS) structures that connect these stable points are also identified and characterized. The calculated energy difference between the reactants and the transition state gives the activation energy barrier for that step. mdpi.com By comparing the activation barriers for different potential pathways, the most favorable reaction mechanism can be determined. rsc.org Advanced techniques like Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV) can provide further insight into the nature of bonding within the transition state. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation models the motions of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would typically place the molecule in a box filled with explicit solvent molecules (e.g., water) to simulate its behavior in solution. These simulations can reveal how solvent molecules arrange themselves around the solute, forming solvation shells. This can be analyzed using tools like the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. rsc.orgnih.gov MD simulations also provide information on dynamic properties, such as diffusion coefficients, which quantify how quickly the molecule moves through the solvent. nih.gov This is crucial for understanding how solvent influences the molecule's conformational preferences and reactivity. rsc.org

Ligand Field Theory and Computational Approaches for Metal Complexes

The this compound molecule can act as a bidentate ligand, coordinating to a transition metal ion through its pyridyl nitrogen and its amine nitrogen to form a stable five-membered chelate ring. The study of such metal complexes is greatly aided by a combination of Ligand Field Theory (LFT) and DFT.

LFT provides a quantum mechanical description of the electronic structure of d-orbitals in transition metal complexes. whiterose.ac.uk DFT calculations are used to compute the properties of these complexes, including their geometry, stability, and electronic spectra. A key parameter derived from these studies is the ligand-field splitting parameter (10Dq or Δo for octahedral complexes), which measures the energy separation of the d-orbitals induced by the ligands. nih.gov The magnitude of 10Dq indicates the strength of the ligand field; strong-field ligands cause a large splitting. researchgate.net Other important values include the Racah parameters (B and C), which describe the effects of interelectronic repulsion. nih.gov By computationally modeling a series of complexes with different metals, one can predict their magnetic properties (e.g., high-spin vs. low-spin) and UV-Vis absorption spectra, which are dominated by d-d transitions and charge-transfer bands. nih.govmdpi.com

Table 3: Representative Ligand Field Splitting Parameters (10Dq) for Polypyridyl Complexes This table shows typical 10Dq values for related complexes to illustrate the concept of ligand field strength.

| Metal Ion | Ligand | 10Dq (cm⁻¹) | Spin State |

|---|---|---|---|

| Fe(II) | 2,2'-bipyridine (bpy) | ~21,000 | Low-Spin |

| Co(III) | 2,2'-bipyridine (bpy) | ~24,000 | Low-Spin |

| Co(III) | 2,2':6',2″-terpyridine (terpy) | ~26,000 | Low-Spin |

| Co(III) | Carbene-based ligand (BMeImPy) | ~30,000 | Low-Spin |

Data sourced from a study on Co(III) and Fe(II) complexes. nih.gov

Advanced Quantum Chemical Calculations for Specific Interactions

Advanced quantum chemical calculations are instrumental in dissecting the specific and often subtle interactions that dictate the molecular recognition and binding characteristics of this compound. These calculations go beyond simple geometry optimization and delve into the electronic and energetic details of intermolecular forces. Methodologies such as Density Functional Theory (DFT) are frequently utilized to provide a detailed understanding of the molecule's behavior.

Theoretical studies on analogous molecular structures provide a framework for understanding the potential interactions of this compound. For instance, research on related pyridine-containing compounds often involves calculations of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The energy gap between these orbitals is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and interact with other species. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) surfaces are another key output of these calculations. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with biological targets, such as proteins or nucleic acids, as it indicates potential sites for hydrogen bonding and other electrostatic interactions.

Furthermore, advanced techniques can quantify the strength and nature of specific non-covalent interactions. Hirshfeld surface analysis, for example, can be used to visualize and quantify intermolecular contacts in the crystalline state, providing insights into the packing forces and dominant interactions within the solid form. biointerfaceresearch.com For related molecules, these analyses have revealed the importance of C-H···O and other weak hydrogen bonds in stabilizing the crystal lattice. biointerfaceresearch.com

While specific computational data for this compound is not extensively published, the following tables present theoretical data for structurally similar compounds, which can serve as a predictive model for its properties.

Table 1: Theoretical Frontier Molecular Orbital Energies for an Analogous Compound

This table illustrates the typical HOMO and LUMO energies calculated for a related sulfonamide compound using DFT at the B3LYP/6-311++G(d,p) level of theory. biointerfaceresearch.com These values are crucial for understanding the electronic excitation properties and reactivity.

| Parameter | Energy (eV) |

| HOMO Energy | -5.95055 |

| LUMO Energy | -2.09408 |

| HOMO-LUMO Energy Gap | 3.85647 |

Data is for (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine biointerfaceresearch.com

Table 2: Theoretical NMR Chemical Shifts for an Analogous Chalcone

This table shows a comparison of experimental and calculated 13C NMR chemical shifts for a key carbon atom in a related chalcone, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, using different DFT functionals. nih.gov This demonstrates the accuracy of computational methods in predicting spectroscopic properties.

| Method | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| CAM-B3LYP | 190.27 | 190.07 |

| B3LYP | 193.01 | 190.07 |

Data is for the carbonyl carbon (C15) in 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone nih.gov

Table 3: Calculated Nonlinear Optical (NLO) Properties for a Related Chalcone

The potential for nonlinear optical applications can also be assessed through quantum chemical calculations. This table presents the calculated first hyperpolarizability (β) of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, indicating its potential as an NLO material. researchgate.net

| Property | Value |

| First Hyperpolarizability (β) | 25 times that of urea |

Data is for 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one researchgate.net

These advanced computational approaches provide a detailed and predictive understanding of the molecular properties and interaction capabilities of this compound, guiding further experimental investigation and application.

Coordination Chemistry and Ligand Applications of 3 Methoxyphenyl Pyridin 2 Yl Methanamine

Ligand Design Principles and Coordination Modes

The design of ligands is crucial for controlling the structure, reactivity, and properties of metal complexes. For (3-Methoxyphenyl)(pyridin-2-yl)methanamine, the key design elements are the two nitrogen donor atoms and the substituted phenyl ring.

This compound possesses two potential nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the secondary amine. This duality allows for different coordination modes.

Monodentate Coordination: The ligand can bind to a metal center through only one of the nitrogen atoms. Typically, the pyridine nitrogen is the preferred site for monodentate coordination due to its greater π-acceptor capability and well-defined stereochemical influence. For instance, in some silver(I) complexes with related pyridinyl imine ligands, coordination occurs exclusively through the pyridine nitrogen, leading to linear geometries. scielo.org.zajscimedcentral.com

Bidentate Chelation: The ligand can coordinate to a single metal center through both the pyridine and the amine nitrogen atoms. This mode of binding, known as chelation, forms a stable five-membered ring. This bidentate N,N' coordination is common for ligands containing a 2-pyridyl group and is observed in complexes with various transition metals, including palladium(II), platinum(II), manganese(II), and iron(II). researchgate.netresearchgate.netnih.govresearchgate.net The formation of a chelate ring enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect.

The preferred coordination mode depends on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of competing ligands.

The substituents on a ligand framework can significantly alter its properties and the behavior of its metal complexes. sciencenet.cnresearchgate.net

Steric Effects: The bulky (3-methoxyphenyl) group introduces significant steric hindrance around the amine nitrogen. This steric bulk can influence the coordination geometry of the resulting metal complexes, favoring less crowded arrangements. nih.gov For instance, it might dictate the specific isomeric form of a complex or prevent the coordination of multiple bulky ligands around a single metal center. The interplay between steric and electronic effects is crucial in determining the final structure and reactivity of coordination compounds. sciencenet.cnresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through standard coordination chemistry techniques, drawing parallels from the synthesis of complexes with analogous pyridyl-amine and pyridyl-imine ligands.

The preparation of transition metal complexes generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic route would be: M-X + nL → [M(L)n]X where M is the metal ion, X is an anion (e.g., Cl⁻, NO₃⁻, PF₆⁻), and L is the this compound ligand.

Nickel(II) Complexes: Reactions of Ni(II) salts like NiCl₂·6H₂O or Ni(ClO₄)₂·6H₂O with N,N'-donor pyridine-based ligands in solvents like methanol (B129727) or ethanol can yield mononuclear or polynuclear complexes. mdpi.commdpi.comnih.govresearchgate.netnih.govmdpi.com

Copper(I) and Silver(I) Complexes: Due to their d¹⁰ electronic configuration, Cu(I) and Ag(I) often form complexes with coordination numbers of 2, 3, or 4. jscimedcentral.com Synthesis typically involves reacting the ligand with salts like AgNO₃ or CuCl in ethanol or acetonitrile (B52724). jscimedcentral.comresearchgate.net The resulting complexes can be discrete molecules or coordination polymers. researchgate.net

Ruthenium Complexes: Ruthenium complexes in various oxidation states (II, III, IV) can be prepared using precursors like RuCl₂(DMSO)₄ or Ru(PhCN)₄Cl₂. nih.govnih.govresearchgate.net The ligand can act as a bidentate chelator, leading to octahedral or "piano-stool" geometries. nih.gov

Palladium(II) and Platinum(II) Complexes: Pd(II) and Pt(II) complexes are readily synthesized from precursors such as PdCl₂(C₆H₅CN)₂ or K₂[PtCl₄]. nih.govmdpi.comresearchgate.net These d⁸ metal ions typically form stable, square-planar complexes with bidentate pyridyl-amine ligands. researchgate.netmdpi.comnih.govmdpi.com

Manganese(II) and Iron(II) Complexes: Mn(II) and Fe(II) complexes can be synthesized by reacting salts like MnCl₂·4H₂O or FeCl₂ with the ligand. researchgate.netnih.govmdpi.com Depending on the stoichiometry and counter-ions, these metals can form high-spin complexes with coordination numbers ranging from five to seven, often exhibiting distorted octahedral or trigonal bipyramidal geometries. researchgate.netresearchgate.netresearchgate.net

The final product's structure, whether mononuclear, dinuclear, or polymeric, is influenced by the metal-to-ligand ratio, the nature of the anion, and the solvent used during synthesis. mdpi.comnih.gov

A combination of spectroscopic and analytical techniques is employed to unambiguously determine the structure and properties of the synthesized complexes.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes in solution. Coordination of the ligand to a metal center typically causes a downfield shift of the proton signals in the pyridine ring and near the amine group. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand. Changes in the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds upon complexation provide evidence of metal-ligand bond formation. researchgate.net

Elemental Analysis: This technique confirms the bulk purity and stoichiometry of the synthesized complexes. researchgate.net

The expected coordination geometries for complexes with this compound, based on analogous systems, are summarized in the table below.

| Metal Ion | Typical Oxidation State | Common Coordination Number(s) | Expected Geometry |

| Ni(II) | +2 | 4, 6 | Square Planar, Octahedral mdpi.comnih.gov |

| Cu(I) | +1 | 2, 4 | Linear, Tetrahedral jscimedcentral.com |

| Ag(I) | +1 | 2, 4 | Linear, Distorted Tetrahedral scielo.org.zajscimedcentral.comsciencenet.cn |

| Ru(II/III) | +2, +3 | 6 | Distorted Octahedral nih.govresearchgate.net |

| Pd(II) | +2 | 4 | Square Planar researchgate.netnih.gov |

| Mn(II) | +2 | 5, 6, 7 | Distorted Octahedral, Trigonal Bipyramidal researchgate.netmdpi.com |

| Fe(II) | +2 | 6 | Octahedral researchgate.netresearchgate.net |

| Pt(II) | +2 | 4 | Square Planar nih.govmdpi.comresearchgate.net |

Applications in Homogeneous Catalysis

Metal complexes containing pyridine-based ligands are widely employed as catalysts in a variety of organic transformations. The ability to tune the steric and electronic environment around the metal center makes them highly versatile. Complexes of this compound are expected to show activity in similar catalytic reactions.

Cross-Coupling Reactions: Palladium(II) complexes bearing pyridine-based ligands have demonstrated high efficiency as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds.

Hydrogenation and Transfer Hydrogenation: Iron(II) and Ruthenium(II) complexes with N,N-donor ligands are known to be active catalysts for the transfer hydrogenation of ketones to chiral alcohols, a crucial transformation in the synthesis of fine chemicals and pharmaceuticals. researchgate.net

Oxidation Reactions: Iron(II) complexes with pyridine-substituted ligands can act as catalysts for oxidation reactions using environmentally benign oxidants like H₂O₂. rsc.org Furthermore, copper-catalyzed methods have been developed for the oxidation of pyridin-2-yl-methanes to ketones, where water serves as the oxygen source, highlighting the potential relevance of these structures in C-H activation catalysis. nih.gov

The catalytic performance of a complex is highly dependent on the choice of metal, the ligand architecture, and the reaction conditions.

| Catalytic Reaction | Relevant Metals | Description |

| Suzuki-Miyaura Coupling | Pd(II) | Formation of C-C bonds between aryl halides and boronic acids. nih.gov |

| Heck Reaction | Pd(II) | Formation of C-C bonds between aryl halides and alkenes. nih.gov |

| Transfer Hydrogenation | Fe(II), Ru(II) | Reduction of ketones and imines to alcohols and amines. researchgate.net |

| C-H Oxidation | Cu, Fe(II) | Conversion of C-H bonds to C-O bonds. rsc.orgnih.gov |

Absence of Publicly Available Research on the

Despite a comprehensive search of publicly available scientific literature, no specific research detailing the coordination chemistry and ligand applications of the chemical compound this compound was found. The investigation sought to uncover information pertaining to its catalytic activity, mechanistic pathways in catalytic cycles, use in asymmetric catalysis, and potential in supramolecular chemistry.

Catalytic Activity and Selectivity: No studies were identified that investigated the use of this compound as a ligand in catalysts for organic transformations. Consequently, no data on its catalytic activity or selectivity in such reactions could be retrieved.

Mechanistic Elucidation: In the absence of any research on its catalytic applications, there is no information available regarding the mechanistic details of catalytic cycles involving this compound, such as oxidative addition or reductive elimination steps.

Asymmetric Catalysis: The search did not yield any publications on the synthesis or application of chiral derivatives of this compound for the purpose of asymmetric catalysis.

Supramolecular Chemistry and Self-Assembly: There is no available literature describing the potential of this compound to participate in supramolecular chemistry or self-assembly processes.

It is important to note that while research exists on related pyridine-containing ligands and methoxyphenyl derivatives in the broader fields of catalysis and coordination chemistry, no documents were found that specifically name or study the compound this compound in the contexts requested.

This lack of available information suggests that the coordination chemistry and potential applications of this compound as a ligand remain an unexplored area of chemical research. Therefore, the detailed article on its specific applications as outlined cannot be generated at this time.

Chemical Reactivity and Derivatization Studies of 3 Methoxyphenyl Pyridin 2 Yl Methanamine

Functionalization Reactions at the Amine Nitrogen

The primary amine group in (3-Methoxyphenyl)(pyridin-2-yl)methanamine is a key site for a variety of functionalization reactions, including acylations, alkylations, arylations, and the formation of imines, amides, and ureas.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine in this compound allows it to readily undergo acylation, alkylation, and arylation reactions.

Acylation reactions typically involve the treatment of the amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This leads to the formation of the corresponding amide.

Alkylation of the amine can be achieved using alkyl halides. However, direct alkylation can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. To circumvent this, reductive amination offers a more controlled approach. In a related context, the alkylation of pyridin-2-yl- and 4,6-dimethylpyrimidin-2-yl-cyanamides has been shown to occur at the exocyclic nitrogen atom of the aminocyano group, highlighting the reactivity of amino groups attached to heterocyclic rings researchgate.net.

Arylation of the amine nitrogen can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide, providing access to N-aryl derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride or anhydride, base | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl Amine |

Reductive Amination Reactions for Secondary and Tertiary Amines

Reductive amination is a powerful method for the controlled synthesis of secondary and tertiary amines from primary amines like this compound. This reaction involves the initial formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound (an aldehyde or a ketone), followed by in-situ reduction of this intermediate to the corresponding amine. wikipedia.org

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net The choice of reducing agent can be crucial for the chemoselectivity of the reaction, especially in the presence of other reducible functional groups. masterorganicchemistry.com Reductive amination offers a versatile route to a wide array of substituted amines, as a large variety of aldehydes and ketones can be employed. masterorganicchemistry.comorganic-chemistry.org For instance, the reaction of a primary amine with an aldehyde will yield a secondary amine, while subsequent reaction with another aldehyde or ketone can lead to a tertiary amine. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde (R¹CHO) | NaBH(OAc)₃ | Secondary Amine |

| Ketone (R¹R²CO) | NaBH₃CN | Secondary Amine |

| Aldehyde (R³CHO) (from secondary amine) | NaBH₄ | Tertiary Amine |

Formation of Imine, Amide, and Urea Derivatives

The primary amine of this compound serves as a precursor for the synthesis of imine, amide, and urea derivatives.

Imine derivatives , also known as Schiff bases, are formed through the condensation reaction of the primary amine with an aldehyde or a ketone. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. researchgate.net The formation of imines from pyridin-2-ylmethanamine and benzaldehyde derivatives has been reported as a key step in the synthesis of thiazinanones. researchgate.net

Amide derivatives are synthesized by the acylation of the amine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The direct coupling of a carboxylic acid with the amine is often facilitated by coupling reagents that activate the carboxylic acid.

Urea derivatives are typically prepared by the reaction of the primary amine with an isocyanate. mdpi.com This reaction is generally a rapid and efficient method for the formation of the urea linkage. The synthesis of unsymmetrical ureas can be achieved by reacting an amine with an in-situ generated isocyanate from a carbonylation reaction or by a two-step process involving the formation of a carbamate intermediate followed by substitution with another amine. mdpi.com

| Derivative | Reactant | Key Reaction |

| Imine | Aldehyde or Ketone | Condensation |

| Amide | Carboxylic Acid or derivative | Acylation |

| Urea | Isocyanate | Addition |

Chemical Transformations Involving the Pyridine (B92270) Moiety

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When EAS reactions do occur, they typically proceed at the 3- and 5-positions, as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the intermediate carbocation. uomustansiriyah.edu.iq

The presence of the (3-methoxyphenyl)methanamine substituent at the 2-position will influence the regioselectivity of electrophilic attack. The methoxy (B1213986) group on the phenyl ring is an activating, ortho-, para-directing group for that ring. The entire benzylamine substituent on the pyridine ring is generally considered to be deactivating towards electrophilic attack on the pyridine ring. However, nitration of 3-hydroxy- and 3-methoxy-pyridine occurs at the 2-position of their conjugate acids. rsc.org

Nucleophilic Reactions at Pyridine C2 and C4 Positions

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.comyoutube.comyoutube.com This is because the electron-withdrawing nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. stackexchange.com For SNAr to occur, a good leaving group, such as a halide, must be present at the 2- or 4-position.

In the case of this compound, direct nucleophilic substitution on the pyridine ring is unlikely as there is no leaving group present. However, if a suitable leaving group were introduced at the 4- or 6-position of the pyridine ring, nucleophilic displacement would be expected to occur at that position. The reactivity of halopyridines in SNAr reactions has been shown to be significantly enhanced by microwave heating. sci-hub.se

N-Oxidation and Quaternization Reactions

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation. Treatment with oxidizing agents such as peracetic acid or m-chloroperbenzoic acid can lead to the formation of the corresponding N-oxide. nih.gov These N-oxides can exhibit altered biological activities and physicochemical properties compared to the parent compound.

Quaternization of the pyridine nitrogen can be achieved by reaction with alkyl halides. This reaction introduces a positive charge on the pyridine ring, which can influence the molecule's interaction with biological targets. The specific conditions for these reactions, such as the choice of solvent and temperature, can affect the yield and purity of the products.

Reactivity at the Methoxyphenyl Moiety

The methoxyphenyl group of the molecule presents opportunities for substitution and modification, primarily through electrophilic aromatic substitution and demethylation of the methoxy group.

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.org This means that electrophiles will preferentially add to the positions ortho and para to the methoxy group on the benzene ring. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions is influenced by both the electronic effects of the methoxy group and steric hindrance from the rest of the molecule. wikipedia.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org The methoxy group can act as a DMG, allowing for the introduction of various electrophiles specifically at the ortho position. wikipedia.orguwindsor.ca This method provides a high degree of control over the substitution pattern, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

| Reaction | Reagents | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho, Para |

| Bromination | Br₂, FeBr₃ | Ortho, Para |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho, Para |

| Directed Ortho-Metalation | n-BuLi, Electrophile | Ortho |

| Reagent | Conditions |

| Boron Tribromide (BBr₃) | Typically at low temperatures in an inert solvent. |

| Hydrobromic Acid (HBr) | Often requires heating. |

| Thiolates (e.g., Sodium Ethanethiolate) | Can be performed in a high-boiling solvent like DMF. reddit.com |

Cyclization and Rearrangement Reactions to Form Fused Heterocyclic Systems

The structure of this compound is a precursor for the synthesis of various fused heterocyclic systems. One of the most notable reactions is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. wikipedia.org In the case of this compound, the pyridin-2-yl)methanamine portion can act as the amine component. This reaction is a powerful tool for constructing tetrahydro-β-carboline and related structures, which are common motifs in natural products and pharmacologically active compounds. nih.govmdpi.comnih.gov The reaction is typically acid-catalyzed and proceeds through an electrophilic attack of the electron-rich aromatic ring on an iminium ion intermediate. wikipedia.org

Other cyclization strategies may involve intramolecular reactions targeting either the pyridine or the methoxyphenyl ring. For instance, palladium-catalyzed intramolecular C-H activation/cyclization reactions have been used to synthesize complex heterocyclic frameworks from similar starting materials. researchgate.net

Mechanistic Organic Studies of Key Derivatization Reactions

The mechanism of the Pictet-Spengler reaction has been extensively studied. It begins with the formation of an imine from the amine and the aldehyde, which then gets protonated to form a highly electrophilic iminium ion. wikipedia.orgnih.gov The subsequent step is the key ring-closing reaction, an intramolecular electrophilic aromatic substitution, where the nucleophilic aromatic ring attacks the iminium ion. wikipedia.org The regioselectivity of this cyclization is dictated by the electronic properties of the aromatic ring. Finally, a proton is lost to regenerate the aromaticity, yielding the fused heterocyclic product. wikipedia.org

For directed ortho-metalation, the mechanism involves the coordination of the Lewis acidic lithium of the organolithium reagent to the Lewis basic heteroatom of the directing metalation group. wikipedia.orgbaranlab.org This coordination increases the acidity of the ortho-protons, allowing for their abstraction by the strong base. organic-chemistry.org The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles. wikipedia.org

Advanced Analytical Method Development for Research and Process Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and reaction monitoring of (3-Methoxyphenyl)(pyridin-2-yl)methanamine. Its high resolution and sensitivity make it ideal for separating the main compound from starting materials, by-products, and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method is the most common approach for a molecule of this nature, leveraging its aromatic and basic characteristics. The development of such a method would involve the systematic optimization of several key parameters to achieve the desired separation.

Method Development Considerations:

Column: A C18 column is a standard choice for the separation of aromatic compounds. The choice of particle size (e.g., 5 µm or 3 µm) and column dimensions will depend on the required efficiency and analysis time.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. The aqueous phase often contains a buffer to control the pH, which is crucial for the consistent ionization of the basic pyridine (B92270) and amine functionalities. A pH in the acidic range (e.g., 2.5-4.5) is often chosen to ensure the protonation of the basic nitrogens, leading to good peak shape. The organic modifier, commonly acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the non-polar stationary phase. Gradient elution is often preferred to resolve a wide range of impurities with different polarities. helixchrom.comhelixchrom.com

Detection: Given the presence of two aromatic rings (phenyl and pyridine), UV detection is a suitable choice. The maximum absorbance wavelength (λmax) would be determined by running a UV scan of a pure standard. A diode array detector (DAD) or photodiode array (PDA) detector can be particularly useful as it provides spectral information for peak identification and purity assessment.

Reaction Monitoring: During the synthesis of this compound, HPLC can be used to monitor the progress of the reaction. Small aliquots of the reaction mixture can be withdrawn at regular intervals, diluted, and injected into the HPLC system. This allows for the tracking of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time and conditions.

Illustrative HPLC Method Parameters:

| Parameter | Suggested Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides an acidic pH to ensure good peak shape for the basic analyte. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 5% B to 95% B over 20 minutes | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. A full UV scan should be performed to determine the optimal wavelength for sensitivity. |

| Injection Volume | 10 µL | A standard injection volume. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC would be particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight starting materials. The compound itself may require derivatization to increase its volatility and thermal stability for GC analysis.

Method Development Considerations:

Derivatization: Due to the polar nature and hydrogen bonding capability of the amine group, direct GC analysis might lead to poor peak shape and thermal degradation. Derivatization, for instance, by silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be employed to create a more volatile and thermally stable derivative. researchgate.net

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is generally suitable for the separation of a wide range of compounds. researchgate.net

Temperature Program: A temperature-programmed analysis is typically used to ensure the elution of compounds with different boiling points within a reasonable time frame. The program would start at a lower temperature to resolve volatile impurities and then ramp up to a higher temperature to elute the derivatized analyte.

Detector: A Flame Ionization Detector (FID) is a common choice for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. For identification purposes, a Mass Spectrometer (MS) detector is invaluable, as it provides structural information based on the fragmentation pattern of the eluted compounds (GC-MS). researchgate.netresearchgate.net

Illustrative GC-MS Method Parameters for Impurity Profiling:

| Parameter | Suggested Condition | Rationale |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column for the separation of a wide range of semi-volatile compounds. researchgate.net |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas compatible with MS detection. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Temperature Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A typical program to separate volatile solvents from higher boiling point impurities and the derivatized analyte. |

| MS Transfer Line Temp | 280 °C | Prevents condensation of the eluted compounds before entering the mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-550 | A suitable mass range to detect common solvents, impurities, and the derivatized product. |

Electrophoretic Methods for Separation and Characterization

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative and often orthogonal separation mechanism to HPLC. nih.govpsu.edu CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. ncfinternational.it This technique is well-suited for the analysis of charged species like the protonated form of this compound.

Method Development Considerations:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE and would be the primary mode to investigate for this compound. The separation is based on the differences in electrophoretic mobility of the analytes.

Background Electrolyte (BGE): The composition and pH of the BGE are critical parameters. For a basic compound like this compound, an acidic BGE (e.g., phosphate (B84403) or citrate (B86180) buffer at pH 2.5-4.5) would ensure that the analyte is in its cationic form and migrates towards the cathode. mdpi.com

Chiral Separations: Since the central carbon atom of this compound is a chiral center, CE can be a powerful tool for enantiomeric separation. This is typically achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the BGE.

Detection: UV detection is commonly used in CE. The detector is placed at a window on the capillary where the UV light can pass through.

Illustrative CZE Method Parameters:

| Parameter | Suggested Condition | Rationale |

| Capillary | Fused silica, 50 µm ID, 50 cm total length (40 cm to detector) | Standard dimensions for CZE. |

| Background Electrolyte | 25 mM Sodium phosphate buffer, pH 2.5 | An acidic buffer to ensure the analyte is protonated and to control the electroosmotic flow. |

| Applied Voltage | 20 kV | A typical voltage to achieve efficient separation in a reasonable time. |

| Capillary Temperature | 25 °C | Controlled temperature for reproducible migration times. |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds | A common and reproducible method for sample introduction. |

| Detection | UV at 214 nm or 254 nm | Wavelengths suitable for the detection of the pyridine and phenyl chromophores. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.